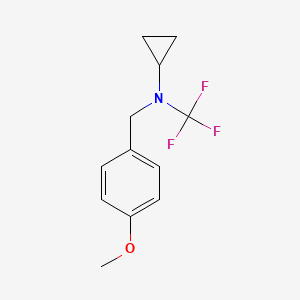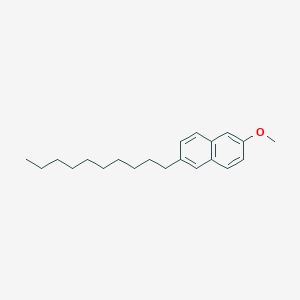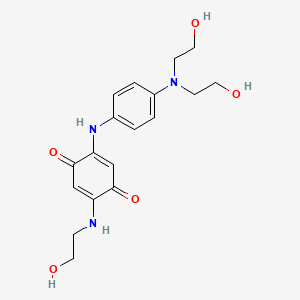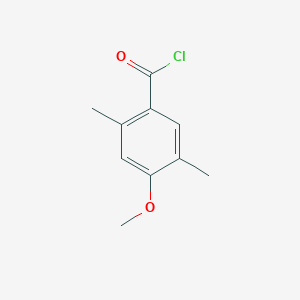
4-Methoxy-2,5-dimethyl-benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,5-dimethyl-benzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring methoxy and dimethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2,5-dimethyl-benzoyl chloride can be synthesized through the Friedel-Crafts acylation of 4-methoxy-2,5-dimethylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5-dimethyl-benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-methoxy-2,5-dimethylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
4-Methoxy-2,5-dimethylbenzoic Acid: Formed through hydrolysis.
4-Methoxy-2,5-dimethylbenzyl Alcohol: Formed through reduction.
Scientific Research Applications
4-Methoxy-2,5-dimethyl-benzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an acylating agent in organic synthesis to introduce the 4-methoxy-2,5-dimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-dimethyl-benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is due to the electron-withdrawing nature of the acyl chloride group, which makes the carbonyl carbon highly electrophilic. The methoxy and dimethyl substituents on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but lacks the dimethyl substituents.
2,5-Dimethylbenzoyl Chloride: Similar structure but lacks the methoxy substituent.
Benzoyl Chloride: The parent compound without any substituents.
Uniqueness
4-Methoxy-2,5-dimethyl-benzoyl chloride is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can influence the compound’s reactivity, making it more selective in certain reactions compared to its unsubstituted or singly substituted counterparts.
Properties
CAS No. |
279693-84-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3 |
InChI Key |
UUUGTQQBRHCXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


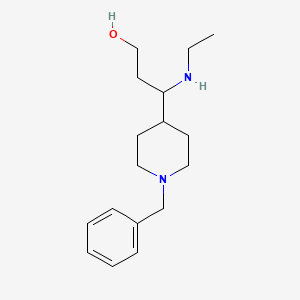
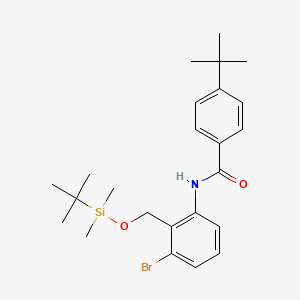
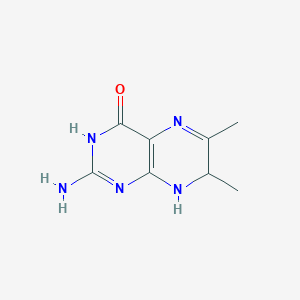

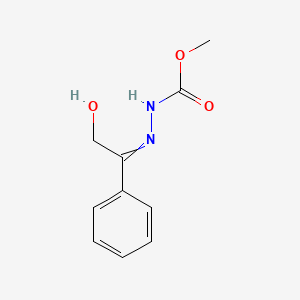
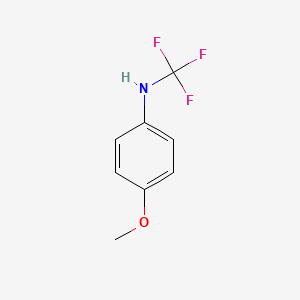
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
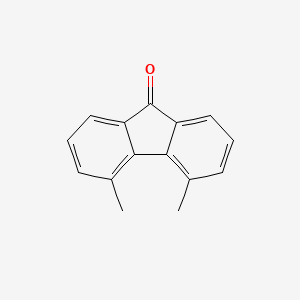
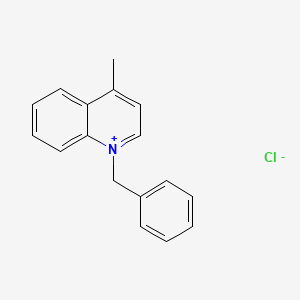
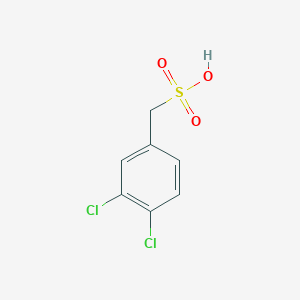
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
